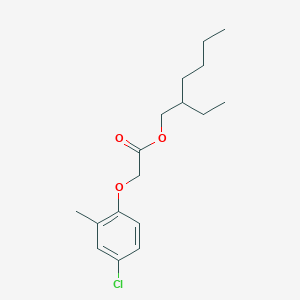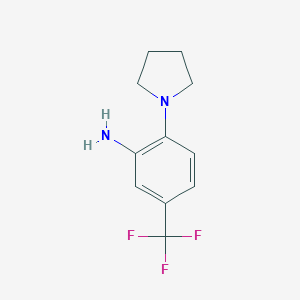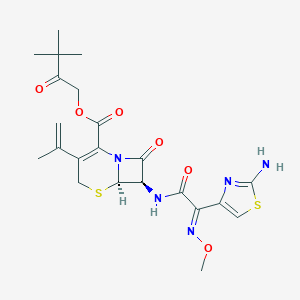
Patmpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAMPC (polyacrylate-polyalcohol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a hydrogel that can be easily synthesized and has a high water content, making it an ideal material for various applications in the field of biology and medicine.
Mechanism of Action
PAMPC hydrogels work by absorbing water and swelling, which can lead to changes in their mechanical properties. This swelling behavior can be modulated by various factors such as pH, temperature, and ionic strength, making them ideal for drug delivery applications.
Biochemical and Physiological Effects:
PAMPC hydrogels have been shown to have minimal adverse effects on cells and tissues. They do not induce inflammation or immune response, making them ideal for biomedical applications. Furthermore, PAMPC hydrogels have been shown to reduce bacterial adhesion, making them useful in wound healing applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of PAMPC hydrogels is their versatility and ease of synthesis. They can be easily modified to suit different applications and can be tailored to specific requirements. However, one of the limitations of PAMPC hydrogels is their mechanical properties, which can limit their use in certain applications.
Future Directions
There are several future directions for PAMPC research, including the development of new functionalized hydrogels for drug delivery applications, the use of PAMPC hydrogels in tissue engineering, and the development of new biosensors using PAMPC hydrogels. Additionally, there is a need for further research into the mechanical properties of PAMPC hydrogels to optimize their use in various applications.
Conclusion:
In conclusion, PAMPC hydrogels are a versatile and useful material for various scientific research applications. They have excellent biocompatibility, can be easily synthesized, and can be tailored to specific requirements. With further research, PAMPC hydrogels have the potential to revolutionize the field of biomedical research and lead to the development of new therapies and treatments.
Synthesis Methods
PAMPC can be synthesized by the free radical polymerization of acrylic acid and 2-hydroxyethyl methacrylate in the presence of a cross-linking agent. The resulting hydrogel can be further modified by introducing different functional groups to enhance its properties.
Scientific Research Applications
PAMPC has been extensively used in various scientific research applications, including tissue engineering, drug delivery, and biosensors. It has been shown to have excellent biocompatibility and can support cell growth and proliferation, making it an ideal material for tissue engineering applications.
properties
CAS RN |
137778-03-1 |
|---|---|
Product Name |
Patmpc |
Molecular Formula |
C22H27N5O6S2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |
InChI Key |
XMBYPLVYBALMFA-IRPQAHJPSA-N |
Isomeric SMILES |
CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
Canonical SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
synonyms |
PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



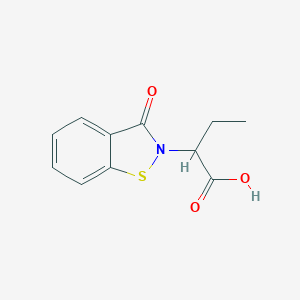
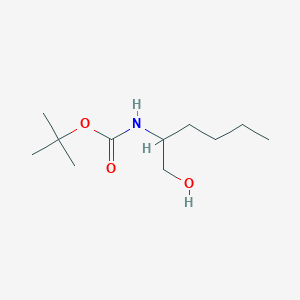
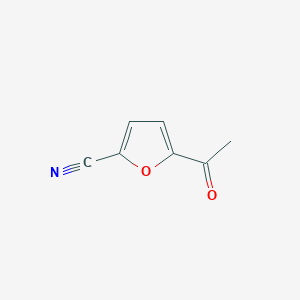

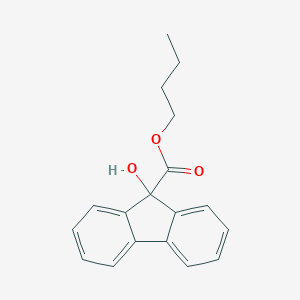

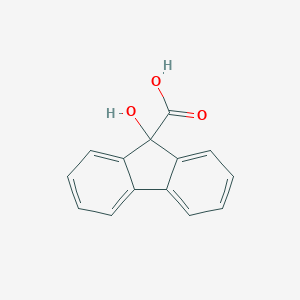
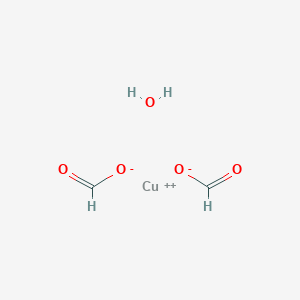
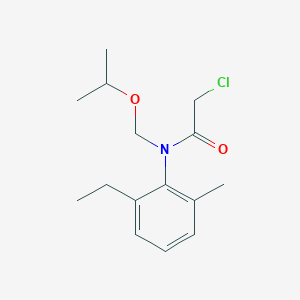
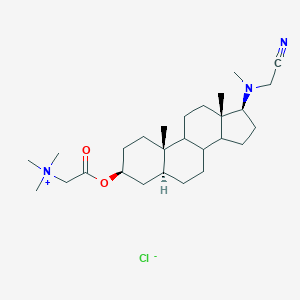
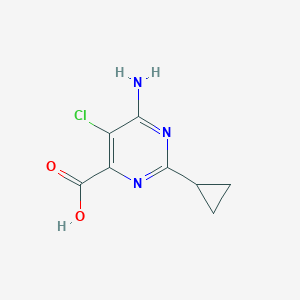
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
